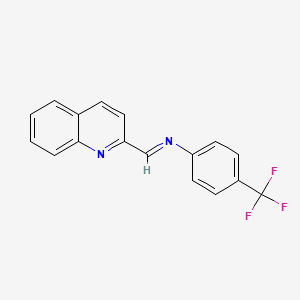

N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline

CAS No.: 88346-81-0

Cat. No.: VC20149988

Molecular Formula: C17H11F3N2

Molecular Weight: 300.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88346-81-0 |

|---|---|

| Molecular Formula | C17H11F3N2 |

| Molecular Weight | 300.28 g/mol |

| IUPAC Name | 1-quinolin-2-yl-N-[4-(trifluoromethyl)phenyl]methanimine |

| Standard InChI | InChI=1S/C17H11F3N2/c18-17(19,20)13-6-9-14(10-7-13)21-11-15-8-5-12-3-1-2-4-16(12)22-15/h1-11H |

| Standard InChI Key | JAFWLVGRAMQCCF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=C(C=C3)C(F)(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound features a quinoline ring (a bicyclic system with a benzene ring fused to a pyridine ring) linked to a 4-(trifluoromethyl)aniline group through a methanimine bridge. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, influencing the electronic properties of the aniline moiety . Key structural parameters include:

-

IUPAC Name: 1-Quinolin-2-yl-N-[4-(trifluoromethyl)phenyl]methanimine

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 300.28 g/mol | |

| XLogP3 (Partition Coefficient) | 4.9 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 25.3 Ų |

The compound is sparingly soluble in water but soluble in organic solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO).

Synthesis and Reaction Chemistry

Synthetic Routes

N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline is typically synthesized via condensation reactions between 2-quinolinecarbaldehyde and 4-(trifluoromethyl)aniline under acidic or catalytic conditions . Key methodologies include:

-

Acid-Catalyzed Condensation:

-

Solid Superacid Catalysis:

Reaction Mechanisms

The condensation proceeds via a nucleophilic attack of the aniline’s amino group on the aldehyde carbonyl, forming a hemiaminal intermediate. Subsequent dehydration yields the imine . The electron-withdrawing -CF₃ group stabilizes the intermediate but destabilizes the carbocationic transition state, necessitating vigorous conditions .

Applications and Research Findings

Materials Science

The quinoline moiety confers fluorescence properties, making the compound a candidate for:

-

Aggregation-Induced Emission (AIE): Quinoline derivatives emit strongly in aggregated states, useful in optoelectronic devices.

-

Metal-Organic Frameworks (MOFs): Trifluoromethyl groups enhance thermal stability and gas adsorption capacity .

| Parameter | Recommendation | Source |

|---|---|---|

| Handling Precautions | Use PPE; avoid inhalation | |

| Storage | -20°C, desiccated, dark | |

| Toxicity Data | Limited; LD₅₀ (oral, rat) > 2000 mg/kg (analogs) |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume